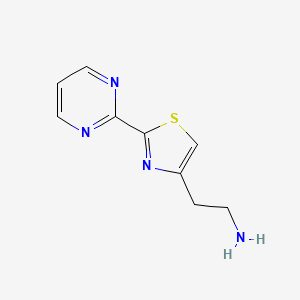

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine

Description

Properties

IUPAC Name |

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8/h1,4-6H,2-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERYSWQCSLJGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-bromo ketones with substituted thioureas to form the thiazole ring . The pyrimidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, such as using high-purity reagents and controlling reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: Alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the rings.

Scientific Research Applications

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit phosphodiesterases, which are enzymes involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can affect various signaling pathways and physiological processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine

- CAS Registry Number : 1209170-85-3

- Molecular Formula : C₉H₁₀N₄S

- Structural Features : Comprises a thiazole ring substituted at the 2-position with a pyrimidin-2-yl group and at the 4-position with an ethanamine side chain.

Applications : Though explicit biological data for this compound is lacking in the evidence, structurally related thiazole derivatives exhibit diverse pharmacological activities, including antimicrobial, antihistamine, and kinase inhibitory properties .

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Key Findings from Research

Physicochemical Properties

- Chromatographic Behavior : Thiazole derivatives with polar substituents (e.g., ethanamine) exhibit distinct retention factors (Rf) on TLC, influenced by mobile phase composition (e.g., acetonitrile:ammonium acetate buffer) .

- Solubility and Stability : The presence of pyrimidine or pyridinyl groups may enhance aqueous solubility compared to purely aromatic substituents (e.g., p-tolyl), though this requires experimental validation.

Analytical Techniques

Biological Activity

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine is a heterocyclic compound that integrates pyrimidine and thiazole moieties, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring attached to a thiazole ring via an ethylamine linker. The presence of these heterocycles contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes, such as phosphodiesterases, which play crucial roles in intracellular signaling pathways. This inhibition can lead to altered cellular functions, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative pathogens. The compound's minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting potential as a novel antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In addition to antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines indicate potent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.1 |

| A549 (Lung Cancer) | 3.8 |

The structure-activity relationship (SAR) analyses reveal that modifications on the pyrimidine or thiazole rings can significantly enhance or reduce cytotoxicity, emphasizing the importance of specific substituents in optimizing therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics. This suggests its potential as an alternative treatment option for resistant strains.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of the compound against human breast cancer cell lines. The study reported that treatment with varying doses resulted in significant cell death, with flow cytometry analysis confirming apoptosis through increased Annexin V positivity. These findings support further exploration into its use as an adjunct therapy in cancer treatment regimens .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-(2-(pyrimidin-2-yl)thiazol-4-yl)ethanamine, and how can intermediates like acetonitrile derivatives be optimized?

- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A key intermediate is 2-(pyrimidin-2-yl)ethanamine, which undergoes cyclocondensation with bromoketones or thioureas to form the thiazole ring. For example, in analogous syntheses, acetonitrile intermediates (e.g., 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetonitrile) are reduced to primary amines using LiAlH4 or catalytic hydrogenation . Optimization involves adjusting reaction time (e.g., 12–24 hours), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios (1:1.2 amine-to-thiocarbonyl reagent) to improve yields (reported up to 97%) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. For instance, <sup>1</sup>H NMR in CDCl3 reveals characteristic peaks: pyrimidine protons at δ 8.31–8.32 ppm (doublet), thiazole-linked ethylene protons at δ 2.33–2.36 ppm (triplet), and amine protons at δ 3.58 ppm (multiplet) . LC-MS with electrospray ionization (ESI<sup>+</sup>) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 274.03 for related derivatives) .

Q. What analytical methods ensure purity and stability during storage?

- Methodological Answer : Reverse-phase TLC (RP-2 plates) with mobile phases like acetonitrile/ammonium acetate buffer (4:1, pH 7.4) resolves impurities. HPTLC at 254 nm detects UV-active degradation products, while stability studies under controlled humidity (40–60%) and temperature (4°C) are recommended .

Advanced Research Questions

Q. How can QSAR models leverage chromatographic data (e.g., Rf values) to predict biological activity?

- Methodological Answer : TLC-derived Rf values correlate with logP and receptor-binding affinity. For thiazole derivatives, RP-2 plates impregnated with propionic acid and mobile phases like methanol/ammonium acetate (4:1) yield Rf values used in multivariate regression models. These models predict H1-antihistamine activity (pIC50 6.8–8.2) based on hydrophobic interactions .

Q. What in vitro assays and computational tools elucidate its pharmacological mechanisms (e.g., kinase inhibition or receptor antagonism)?

- Methodological Answer :

- Kinase assays : Use recombinant enzymes (e.g., EGFR or VEGFR) with ATP-Glo<sup>TM</sup> kits to measure IC50 values.

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like histamine H1 receptors. Pyrimidine-thiazole scaffolds show hydrogen bonding with Glu<sup>181</sup> and π-π stacking with Phe<sup>432</sup> .

- Cellular assays : MTT tests on cancer cell lines (e.g., MCF-7) assess antiproliferative activity (reported EC50 10–50 µM for analogs) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Cross-validate using orthogonal assays. For example, discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Standardize protocols (e.g., 10 µM ATP, pH 7.4) and compare with positive controls (e.g., gefitinib for EGFR). Meta-analyses of structural analogs (e.g., 2-(4-chlorophenyl)thiazol-4-yl derivatives) clarify substituent effects .

Q. What strategies improve synthetic yield while minimizing byproducts like thiazole dimers?

- Methodological Answer : Use slow addition of bromoketones to thiourea derivatives to control exothermic reactions. Purify via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water). Monitor by <sup>13</sup>C NMR for dimer peaks (e.g., δ 160–165 ppm for thiazole-thiazole linkages) .

Q. How do substituents on the pyrimidine ring (e.g., chloro, trifluoromethyl) modulate metabolic stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidine 4-position to reduce CYP450-mediated oxidation. Microsomal stability assays (human liver microsomes, NADPH) show t1/2 improvements from 15 to >60 minutes. LC-MS/MS quantifies metabolites like hydroxylated pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.